N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Overview
Description
N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13578245 g/mol and the complexity rating of the compound is 455. The solubility of this chemical has been described as 4.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is part of a new class of compounds known as Quinoxalinylethylpyridylthioureas (QXPTs), which have shown significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating human immunodeficiency virus type 1 (HIV-1). These compounds interact with the reverse transcriptase (RT) enzyme, essential for HIV replication, by inhibiting its function. Although QXPT analogs demonstrate potent antiviral activity, their pharmacokinetic properties, particularly oral bioavailability, have been a challenge. Research has focused on modifying the thioureidic moiety to improve pharmacological profiles, leading to promising antiviral agents with enhanced bioavailability and antiviral efficacy (Campiani et al., 2001).
Synthetic Pathways and Chemical Properties
The compound's utility extends beyond pharmacological applications into the realm of organic synthesis and chemical property exploration. It serves as a precursor or key intermediate in synthesizing various quinoxaline derivatives with potential applications in different domains, including materials science and further medicinal chemistry research. For instance, it has been involved in studies focusing on the efficient synthesis of furo/thieno[2,3-b]quinoxalines through methods like the Sonogashira coupling reaction, showcasing its versatility in contributing to the development of novel chemical entities with diverse functionalities (Besharati-Seidani et al., 2016).
Antimicrobial Activity
This compound and its derivatives have also been explored for antimicrobial properties. Research into similar quinoxaline compounds has revealed significant antimicrobial potential, suggesting that modifications of the quinoxaline core can lead to potent antimicrobial agents. These studies indicate the broader applicability of quinoxaline derivatives in addressing microbial resistance and developing new antimicrobials (Abu Mohsen et al., 2014).
Properties
IUPAC Name |
3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)-1-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-13(2)21-18-11-14(5-10-17(18)20-12)22-19(25)23(3)15-6-8-16(24-4)9-7-15/h5-11H,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIJYBSQJQJXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N(C)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17433768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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